molecular formula C6H6N2O5 B1330311 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid CAS No. 6944-35-0

2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid

Cat. No. B1330311
CAS RN: 6944-35-0
M. Wt: 186.12 g/mol
InChI Key: YZQJJKJYNSVDTC-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid, also known as DMPP, is a pyrimidine derivative. It has a molecular formula of C6H6N2O5 and an average mass of 186.122 Da . This compound has shown potential biological and industrial applications due to its unique chemical structure and biological activity.


Molecular Structure Analysis

The molecular structure of DMPP consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has hydroxy groups at the 2 and 6 positions, a methoxy group at the 5 position, and a carboxylic acid group at the 4 position .


Chemical Reactions Analysis

While specific chemical reactions involving DMPP are not detailed in the search results, pyrimidines are known to display a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

DMPP has a molecular formula of C6H6N2O5 and an average mass of 186.122 Da . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Synthesis and Labeling Techniques

  • A study by Murthy & Ullas (2009) developed a versatile method for the 14C labeling of 2-methoxypyrimidine-5-carboxylic acid, which can be applied to other positions of the pyrimidine ring system, enhancing its utility in research.

Pharmaceutical Applications

  • Research by Stansfield et al. (2004) demonstrated that 5,6-Dihydroxypyrimidine-4-carboxylic acids are promising as hepatitis C virus (HCV) NS5B polymerase inhibitors, showcasing their potential in antiviral drug development.

Synthesis of Derivatives

  • The synthesis of various 2-substituted-5,6-dihydroxypyrimidines was extended by Chang & Chiang (1956), contributing to the development of new compounds with potential applications in various fields of chemistry and pharmacology.

Biological Properties

  • A study by Machoń & Jasztold-Howorko (1981) on the synthesis of 5-aminoorotic acid derivatives, including 2,4-Dihydroxy-5-benzoylaminopyrimidine-6-carboxylic acid, showed promising anti-inflammatory and analgesic activities.

Marine-sourced Natural Product Synthesis

  • Joshi & Dodge (2021) highlighted the importance of marine-sourced compounds with antibacterial properties, including the synthesis of 4‐Amino‐N‐(2,6‐dioxo‐1,2,3,6‐tetrahydro‐4‐pyrimidinyl) benzamide, demonstrating the relevance of pyrimidine derivatives in drug development.

Chemical Reactions and Properties

  • Research on the rearrangement of 2-methoxypyrimidines by Brown & Lee (1970) contributed to the understanding of their chemical behavior, important for synthesizing new pyrimidine-based compounds.

properties

IUPAC Name

5-methoxy-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5/c1-13-3-2(5(10)11)7-6(12)8-4(3)9/h1H3,(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQJJKJYNSVDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288478
Record name 5-Methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid

CAS RN

6944-35-0
Record name NSC55980
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55980
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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